molecular formula C14H18O B3429889 Amylcinnamaldehyde CAS No. 78605-96-6

Amylcinnamaldehyde

Cat. No.: B3429889
CAS No.: 78605-96-6
M. Wt: 202.29 g/mol
InChI Key: HMKKIXGYKWDQSV-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amylcinnamaldehyde, with the chemical formula C14H18O and a molecular weight of 202.29 g/mol, is a synthetic aromatic aldehyde recognized for its sweet, floral, and jasmine-like odor . It appears as a pale yellow to light yellow clear liquid . Also known as alpha-Amylcinnamaldehyde, Jasmonal, or Amyl Cinnamal, it is identified by CAS Registry Number 122-40-7 . This compound serves as a crucial material in diverse research fields. In fragrance and flavor research, it is extensively used to study synthetic jasmine accords, white floral bouquets, and fruity flavor systems due to its highly diffusive, moderate to strong odor strength and excellent tenacity . Its stability in alkali makes it a valuable subject for investigations in soap and detergent perfumery . In biological and antimicrobial studies, as a derivative of cinnamaldehyde, it is of interest for probing the mechanisms of broad-spectrum antimicrobial and antifungal activities, which may include membrane disruption and inhibition of biofilm formation . Researchers should note that this compound is classified as a suspected allergen and is used in allergenic testing . Appropriate safety precautions should be followed, as it may cause skin irritation . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2E)-2-benzylideneheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HMKKIXGYKWDQSV-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Isomeric SMILES

CCCCC/C(=C\C1=CC=CC=C1)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859230
Record name (E)-alpha-Amylcinnamaldehyde
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Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine
Record name Heptanal, 2-(phenylmethylene)-
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Record name alpha-Amylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

284 °C
Details US EPA; Initial Risk-Based Prioritization of High Production Volume (HPV) Chemicals, Cinnamyl Derivatives Category, alpha-Amylcinnamaldehyde (CASRN 122-40-7). Available from as of Oct 28, 2011: https://www.epa.gov/hpvis/rbp/Category_Cinnamyl%20Derivatives_Web_April%202009.pdf
Record name alpha-Amyl cinnamaldehyde
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Solubility

Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol)
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
Record name alpha-Amyl cinnamaldehyde
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Density

0.9711 g/cu m at 20 °C, 0.962-0.969
Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
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Details Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Color/Form

Clear, yellow, oily liquid

CAS No.

78605-96-6, 1331-92-6, 122-40-7
Record name α-Amyl trans-Cinnamaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amylcinnamaldehyde can be synthesized through the condensation of benzaldehyde with heptanal in the presence of a base catalyst. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through a similar condensation reaction but on a larger scale. The process involves the use of cyclohexane as a water-carrying agent and methanol as a solvent. The reaction is conducted in a reaction kettle under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Amylcinnamaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form amylcinnamic acid.

    Reduction: It can be reduced to form amylcinnamyl alcohol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed:

Scientific Research Applications

Fragrance Industry

Amylcinnamaldehyde is widely utilized in the fragrance industry due to its pleasant scent reminiscent of cinnamon. It is commonly incorporated into perfumes, cosmetics, and household products. The compound's ability to impart a warm, sweet aroma makes it a popular choice for:

  • Perfumes : Used as a base note in various fragrance formulations.
  • Cosmetics : Incorporated into lotions and creams for scent enhancement.
  • Household Products : Added to cleaning agents and air fresheners to provide a pleasing fragrance.

Food Flavoring

The FDA has approved this compound for use as a flavoring agent in food products. It is particularly valued for its:

  • Flavor Profile : Adds a sweet, cinnamon-like flavor to baked goods, candies, and beverages.
  • Safety : Generally recognized as safe (GRAS) for consumption within specified limits.

Pharmaceutical Applications

Recent studies have highlighted the potential of this compound in pharmaceutical applications, particularly due to its biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This property makes it a candidate for developing new antimicrobial agents .
  • Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .

Toxicological Studies

This compound has been evaluated for safety through various toxicological assessments:

  • Skin Sensitization : While some studies indicate that it may act as a weak skin sensitizer, the overall risk is considered low at typical exposure levels .
  • Acute Toxicity : Animal studies report low acute toxicity with an LD50 value indicating that it is relatively safe when handled properly .

Antimicrobial Research

The antimicrobial potential of this compound has been explored extensively:

  • Minimum Inhibitory Concentration (MIC) : Studies have established the MIC of this compound against various bacterial strains, demonstrating significant efficacy .
  • Mechanism of Action : Its antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Summary of Research Findings on this compound

StudyFocusFindings
ToxicologyLow acute toxicity; weak skin sensitizer
AntimicrobialEffective against S. aureus and E. coli
CytotoxicityInduces cytotoxic effects in cancer cell lines

Case Study Example

In a study assessing the antimicrobial properties of various cinnamaldehyde derivatives, this compound was found to be effective against several strains of bacteria with an MIC ranging from 37.50 mg/L to 75 mg/L against E. coli and Staphylococcus aureus. This suggests its potential utility in food preservation and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

α-Hexylcinnamaldehyde
  • Structural Similarities : Both amylcinnamaldehyde and α-hexylcinnamaldehyde belong to the aromatic aldehyde class, sharing the α,β-unsaturated cinnamaldehyde backbone. The primary difference is the alkyl chain length (amyl: C₅, hexyl: C₆) .
  • Both compounds exhibit similar biodegradation profiles (70–90% in 28 days) .
Cinnamaldehyde
  • Key Differences : Cinnamaldehyde (C₉H₈O) lacks the amyl/hexyl side chain, resulting in a simpler structure and higher volatility.
  • Applications : While cinnamaldehyde is used in food flavoring and antimicrobials, this compound’s longer chain enhances stability in cosmetic formulations .
Cyclamen Aldehyde
  • Functional Comparison: Cyclamen aldehyde (CAS 103-95-7) shares floral notes but has a methyl-isopropyl side chain. It is less lipophilic than this compound, affecting its persistence in formulations .

Biological Activity

Amylcinnamaldehyde, a compound derived from cinnamon, is recognized for its diverse biological activities, particularly its antimicrobial, antioxidant, and potential therapeutic properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and implications for health.

This compound (C14H18O) is an aromatic aldehyde characterized by its sweet, cinnamon-like odor. It is a structural derivative of cinnamaldehyde, with an additional pentyl group attached to the aromatic ring. Its chemical structure allows it to interact effectively with biological systems.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The antimicrobial activity is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation. For instance, research indicates that this compound can reduce biofilm biomass by up to 99.9% in certain bacterial strains . The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Bacterial StrainMIC (mg/ml)
Staphylococcus aureus0.5
Escherichia coli0.25
Pseudomonas aeruginosa0.5

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has implications for preventing chronic diseases associated with oxidative damage, such as cancer and cardiovascular diseases.

Research Findings

A study highlighted that this compound scavenges free radicals effectively, demonstrating a dose-dependent response in various assays . The antioxidant capacity was evaluated using DPPH and ABTS radical scavenging methods, showing promising results.

Toxicological Profile

While this compound is generally considered safe, toxicological assessments have revealed potential skin sensitization effects. A study conducted on rats indicated that high doses could lead to increased liver and kidney weights without significant histopathological changes . The No Observed Adverse Effect Level (NOAEL) was determined to be around 320 mg/kg body weight per day.

Case Studies

  • In Vivo Studies : In a controlled study involving guinea pigs, this compound was tested for skin sensitization. Results indicated that it could act as a contact sensitizer at certain concentrations .
  • Food Additive Evaluation : The Joint FAO/WHO Expert Committee on Food Additives evaluated this compound as a flavoring agent in food products. The committee established acceptable daily intake levels based on its safety profile .

Q & A

Q. What are the established laboratory protocols for synthesizing α-amylcinnamaldehyde, and how can purity be validated?

α-Amylcinnamaldehyde is synthesized via the condensation of benzaldehyde and heptanal under acidic conditions. Post-synthesis, purity validation typically employs gas chromatography (GC) coupled with mass spectrometry (MS) to confirm structural integrity and quantify impurities. Calibration curves (e.g., linear regression models like Y=0.0189596+0.656847XY = -0.0189596 + 0.656847X) are critical for accurate quantification . Purity thresholds (>90%) should align with analytical standards, and residual solvents must be assessed using protocols compliant with ICH guidelines .

Q. Which analytical techniques are most reliable for detecting α-amylcinnamaldehyde in environmental or biological matrices?

High-performance liquid chromatography (HPLC) with UV detection and GC-MS are preferred for trace analysis. For air samples, active sampling on Tenax TA adsorbent tubes followed by thermal desorption-GC-MS achieves detection limits as low as 0.002 µg/m³ . Method validation must include linearity (R20.995R^2 \geq 0.995), precision (RSD <5%), and recovery rates (85–115%) to ensure reproducibility .

Q. What safety protocols are essential when handling α-amylcinnamaldehyde in laboratory settings?

Safety measures include using fume hoods, nitrile gloves, and eye protection (e.g., goggles) to avoid dermal/ocular exposure. Storage under inert gas (e.g., nitrogen) prevents oxidation. Acute toxicity data (rat oral LD₅₀: 3,730 mg/kg) suggest moderate hazard, but chronic exposure risks (e.g., aquatic toxicity) necessitate strict waste disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for α-amylcinnamaldehyde, such as its Ames test negativity versus IARC’s carcinogenicity warnings?

Discrepancies may arise from differences in metabolite activation or exposure routes. To address this, employ in vitro models (e.g., human hepatocyte assays) to study metabolic pathways and genotoxic metabolites. Cross-reference in vivo carcinogenicity studies with dose-response models, ensuring alignment with OECD Test Guidelines (e.g., TG 451). Transparent reporting of conflicting data in supplementary materials is critical .

Q. What experimental designs are optimal for assessing α-amylcinnamaldehyde’s allergenic potential in epidermal models?

Use reconstructed human epidermis (RhE) models to evaluate skin sensitization via the Local Lymph Node Assay (LLNA) or human cell line activation tests (h-CLAT). Dose-response studies should integrate cytokine profiling (e.g., IL-18 release) and compare results with structural analogs (e.g., cinnamaldehyde) to identify structure-activity relationships. Include negative controls (e.g., saline) and positive controls (e.g., dinitrochlorobenzene) .

Q. How can in silico models enhance predictive toxicology for α-amylcinnamaldehyde’s ecological impact?

Computational tools like QSAR (Quantitative Structure-Activity Relationship) predict biodegradation pathways and ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms). Validate predictions with microcosm studies simulating environmental conditions (pH, temperature) and measure bioaccumulation factors. Open-access databases (e.g., ECOTOX) provide benchmark data for model calibration .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing α-amylcinnamaldehyde derivatives for structure-activity studies?

Document reaction parameters (temperature, catalyst concentration) in triplicate and share raw NMR/GC-MS data in supplementary files. Use standardized reagents (e.g., ACS-grade solvents) and adhere to Green Chemistry principles (e.g., solvent recovery) to minimize variability. Collaborative platforms like Electronic Lab Notebooks (ELNs) enhance transparency .

Q. How should researchers address data gaps in α-amylcinnamaldehyde’s reproductive or chronic toxicity profiles?

Design tiered testing strategies: begin with OECD TG 412 (subacute inhalation toxicity) and escalate to multi-generational studies if initial findings indicate risks. Leverage literature mining tools (e.g., SciFinder) to identify analogous compounds with existing data, applying read-across methodologies under REACH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amylcinnamaldehyde
Reactant of Route 2
Amylcinnamaldehyde

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